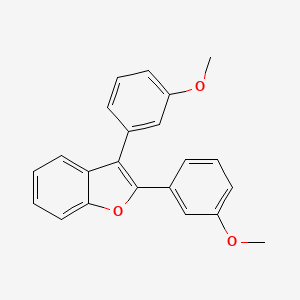

2,3-Bis(3-methoxyphenyl)-1-benzofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61078-00-0 |

|---|---|

Molecular Formula |

C22H18O3 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

2,3-bis(3-methoxyphenyl)-1-benzofuran |

InChI |

InChI=1S/C22H18O3/c1-23-17-9-5-7-15(13-17)21-19-11-3-4-12-20(19)25-22(21)16-8-6-10-18(14-16)24-2/h3-14H,1-2H3 |

InChI Key |

HQNZXPUXQOZMFM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(OC3=CC=CC=C32)C4=CC(=CC=C4)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Bis 3 Methoxyphenyl 1 Benzofuran

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. youtube.comicj-e.org It involves mentally deconstructing a target molecule into simpler, commercially available precursors through a series of "disconnections," which correspond to the reverse of known chemical reactions. amazonaws.com For a complex molecule like 2,3-Bis(3-methoxyphenyl)-1-benzofuran, several logical disconnection strategies can be envisioned, each suggesting a different forward synthetic route.

Key disconnections for the 2,3-diarylbenzofuran scaffold primarily involve the C-O and C-C bonds that form the heterocyclic ring and attach the aryl substituents.

C7a–O Bond Disconnection (Route a): This is one of the most common strategies and involves cleaving the ether linkage of the furan (B31954) ring. mdpi.com This disconnection leads back to a 2-alkynylphenol intermediate. This precursor can then be formed from a simpler o-halophenol and an alkyne, suggesting a forward synthesis involving a coupling reaction followed by cyclization.

C2–C3 Bond Disconnection: Breaking the bond between the two aryl-bearing carbons suggests a route where one aryl group is already attached to the benzofuran (B130515) core. For instance, a 2-(3-methoxyphenyl)benzofuran (B3041299) could be synthesized first, followed by the introduction of the second 3-methoxyphenyl (B12655295) group at the C3 position via arylation.

Intermolecular Approach: A more convergent strategy involves disconnecting multiple bonds to break the molecule down into three primary components: a phenol (B47542), an alkyne, and an aryl halide. This approach often leads to powerful one-pot, multi-component reactions. nih.gov

These retrosynthetic pathways form the logical basis for the various synthetic methodologies discussed in the following sections.

Transition Metal-Catalyzed Syntheses of the Benzofuran Scaffold

Modern organic synthesis heavily relies on transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. Palladium and copper are the most prominent metals used for constructing the 2,3-diarylbenzofuran skeleton. mdpi.comresearchgate.netnih.gov

Palladium-Catalyzed Cycloadditions and Cross-Couplings

Palladium catalysts are exceptionally versatile for forming the C-C and C-O bonds necessary for benzofuran synthesis. acs.org

Sonogashira Coupling and Annulation: The Sonogashira reaction is a powerful tool for coupling terminal alkynes with aryl halides. lookchem.com This reaction is central to many benzofuran syntheses. An efficient one-pot, three-component method can be employed, reacting a 2-iodophenol, 1-ethynyl-3-methoxybenzene, and 1-iodo-3-methoxybenzene in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govnih.govacs.org The sequence involves an initial Sonogashira coupling to form a 2-(alkynyl)phenol intermediate, which then undergoes a second palladium-catalyzed coupling and cyclization to furnish the 2,3-disubstituted benzofuran in a single step. nih.gov

Intramolecular Heck Reaction: The Heck reaction, which forms a C-C bond between an alkene and an organohalide, can be applied intramolecularly to construct the benzofuran ring. acs.org A precursor containing both a phenolic hydroxyl group and a vinyl halide can be cyclized using a palladium catalyst to form the five-membered ring.

Oxidative Annulation: Palladium-catalyzed oxidative annulation between phenols and certain unsaturated precursors, like alkenylcarboxylic acids, can produce 2,3-disubstituted benzofurans. researchgate.net This process involves C-H activation of the phenol and subsequent cyclization.

| Strategy | Catalyst System | Conditions (Solvent, Base, Temp) | Key Precursors | Typical Yield | Reference |

|---|---|---|---|---|---|

| Three-Component Sonogashira/Cyclization | Pd(PPh₃)₂Cl₂ / CuI | DMF, Et₃N, 90-110°C | 2-Iodophenol, Terminal Alkyne, Aryl Iodide | Good to Excellent | nih.gov |

| Oxidative Annulation | Pd(OAc)₂ / 1,10-Phenanthroline | DCE, Cu(OAc)₂, 130°C | Phenol, Alkenylcarboxylic Acid | Moderate to Good | researchgate.net |

| Intramolecular Heck Reaction | Pd(OAc)₂ / Ligand (e.g., PPh₃) | Toluene, Base (e.g., LiOtBu) | o-Alkoxy-Aryl Halide with Alkene | Good | acs.org |

| Suzuki/Sonogashira Coupling on Core | Pd(0) supported on silica (B1680970) | DMF, K₂CO₃, 100°C | 3-Iodo-2-phenylbenzofuran, Arylboronic Acid | Moderate to High | thieme-connect.com |

Copper-Mediated Reactions

Copper catalysis, while sometimes used in conjunction with palladium, also offers distinct pathways to benzofurans, often under milder or different conditions. mdpi.comnih.gov

Ullmann Condensation: The classical Ullmann condensation involves the copper-promoted coupling of an aryl halide with an alcohol, amine, or thiol. wikipedia.orgorganic-chemistry.orgresearchgate.net Intramolecular versions of this reaction are highly effective for synthesizing heterocycles. A 2-halophenyl precursor containing an appropriate side chain can undergo copper-catalyzed intramolecular C-O bond formation to yield the benzofuran ring. nih.gov This method is particularly useful for constructing the core ring structure from readily available starting materials.

Oxidative Annulation of Phenols and Alkynes: Copper catalysts can directly mediate the oxidative annulation of phenols and internal alkynes to produce highly substituted benzofurans. rsc.orgnih.gov In a one-pot procedure, a phenol reacts with an alkyne, such as 1,2-bis(3-methoxyphenyl)acetylene, in the presence of a copper catalyst and an oxidant like molecular oxygen, to afford the target 2,3-diarylbenzofuran. nih.govrsc.org

Domino Hydroxylation/Cyclization: Copper can promote a domino reaction starting from 2-haloarylalkynes. mdpi.com The process involves a copper-mediated hydration or hydroxylation of the alkyne in situ, followed by an immediate intramolecular cyclization to give the benzofuran product.

Gold and Silver Catalysis in Benzofuran Formation

Homogeneous gold and silver catalysis has emerged as a powerful tool for the synthesis of substituted benzofurans. These soft Lewis acids exhibit a strong affinity for alkynes, activating them towards nucleophilic attack. In the context of 2,3-diarylbenzofuran synthesis, gold and silver catalysts can facilitate the cyclization of ortho-alkynylphenols.

A notable strategy involves the gold-catalyzed tandem reaction of o-alkynylphenols with diazo compounds, which provides access to 2,3-disubstituted benzofurans under mild conditions. This process is thought to proceed through the formation of a vinyl gold species and a gold carbene intermediate. Silver salts, such as silver triflimide (AgNTf₂), are often used as co-catalysts with gold(I) complexes, like JohnPhosAuCl, to enhance catalytic activity. For instance, the reaction between quinols and alkynyl esters, promoted by a JohnPhosAuCl/AgNTf₂ system, has been shown to yield benzofuran structures. rsc.org The synthesis of N-glycosides has also been achieved through silver-assisted gold catalysis, highlighting the versatility of this catalytic system. rsc.org

| Catalyst System | Reactants | Product Type | Ref. |

| JohnPhosAuCl/AgNTf₂ | Alkynyl esters and quinols | Substituted benzofurans | rsc.org |

| Gold(I) catalyst | o-alkynylphenols and diazo compounds | 2,3-disubstituted benzofurans | nih.gov |

| Silver-assisted Gold catalyst | Alkynyl glycosyl carbonates | N-glycosides | rsc.org |

Nickel-Catalyzed Reactions

Nickel catalysis offers an economical and versatile alternative for the construction of benzofuran rings. Various nickel-based catalytic systems have been developed for the synthesis of 3-aryl benzofurans and other derivatives. acs.orgresearchgate.net One effective approach involves the intramolecular nucleophilic addition of aryl halides to aryl ketones, catalyzed by a nickel complex. nih.govnih.gov This method has demonstrated good functional group tolerance. acs.orgnih.gov

Another powerful strategy is the nickel-catalyzed intramolecular dehydrogenative coupling of ortho-alkenyl phenols. researchgate.net This reaction utilizes molecular oxygen as a green oxidant, avoiding the need for stoichiometric and often harsh oxidizing agents. The choice of ligand is crucial in these reactions, with monodentate phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy₃) often showing superior performance. acs.org The reaction conditions, including the nickel precursor, ligand, and solvent, can be tuned to control the outcome of the reaction. For instance, studies on the reductive ring-opening of benzofurans have shown that the choice of ligand and silane (B1218182) can lead to divergent product formation. acs.org

Rhenium and Platinum Catalysis

While less common than gold, silver, or nickel, rhenium and platinum catalysts have shown promise in the synthesis of substituted benzofurans. Rhenium catalysts, for example, can promote the intramolecular carboalkoxylation and carboamination of alkynes. nih.gov This method provides a route to C3-substituted benzofurans under mild conditions. Mechanistic investigations suggest that the rhenium catalyst acts as a π-acid to activate the alkyne, which is followed by a charge-accelerated acs.orgacs.org-sigmatropic rearrangement. nih.govresearchgate.net

Platinum catalysis has been effectively used in the synthesis of related heterocyclic compounds, such as indole (B1671886) derivatives, through the reaction of indolylallenes. rsc.org The mechanism of these platinum-catalyzed reactions can be complex, involving cyclic vinyl-platinum intermediates. While direct applications to the synthesis of this compound are not extensively documented, these findings suggest the potential of platinum catalysts for analogous transformations leading to benzofuran cores.

| Catalyst | Reaction Type | Product | Ref. |

| Rhenium catalyst | Intramolecular carboalkoxylation of alkynes | C3-substituted benzofurans | nih.govresearchgate.net |

| Platinum catalyst | Reaction of indolylallenes | 2,3'-BIMs (indole derivatives) | rsc.org |

Annulation Reactions for 2,3-Diarylbenzofuran Formation

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are highly effective strategies for constructing the benzofuran framework. These methods often offer high atom economy and allow for the rapid assembly of complex structures.

[3+2] and [4+1] Cycloaddition Strategies

Cycloaddition reactions provide a powerful means to construct the five-membered furan ring of the benzofuran system. While [3+2] cycloadditions are more commonly reported for the synthesis of various heterocycles, the development of [4+1] cycloaddition strategies for benzofuran synthesis is a growing area of interest.

Palladium-catalyzed [4+1] annulation of ortho-vinylphenols or their precursors with a one-carbon component represents a promising approach. For instance, the reaction of benzofuran-derived azadienes with isocyanides has been shown to produce benzofuro[3,2-b]pyrrole derivatives via a [4+1] cycloaddition. acs.orgnih.gov More directly, a palladium-catalyzed [4+1] annulation of 4-vinylbenzodioxinones with sulfur ylides has been developed to afford dihydrobenzofuran derivatives. acs.org Although not directly yielding the aromatic benzofuran, these dihydrobenzofuran products can be valuable precursors.

Tandem Reaction Sequences

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, are highly efficient for the synthesis of complex molecules like 2,3-diarylbenzofurans. A prominent example is the tandem Sonogashira coupling and cyclization reaction. nih.govacs.org This sequence typically involves the palladium/copper-catalyzed coupling of an ortho-halophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. To generate a 2,3-diarylbenzofuran, the initial alkyne would be an arylacetylene, and a subsequent cross-coupling reaction would introduce the second aryl group at the 3-position.

Microwave-assisted one-pot, three-component synthesis under Sonogashira conditions has been developed for the efficient production of 2,3-disubstituted benzofurans from o-iodophenols, terminal alkynes, and aryl iodides. acs.org This approach offers the advantage of shorter reaction times and often leads to cleaner products with higher yields. acs.org

Functional Group Compatibility and Chemoselectivity in Synthesis

A critical aspect of any synthetic methodology is its tolerance for a wide range of functional groups, which allows for the synthesis of diverse derivatives without the need for extensive protecting group strategies. The catalytic systems described above generally exhibit good functional group compatibility.

In gold-catalyzed reactions, for example, various substituents on the aromatic rings of the starting materials are often well-tolerated. nih.govresearchgate.net Similarly, nickel-catalyzed cross-coupling reactions have been shown to be compatible with a broad range of functional groups. nih.gov

Ruthenium-catalyzed C-H activation and cyclization for the synthesis of 2,3-diarylbenzofurans has also demonstrated good functional group tolerance. rsc.org For instance, the reaction of meta-hydroxybenzoic acids with diarylacetylenes proceeds with high regioselectivity, and the carboxylic acid group remains intact. rsc.org

Chemoselectivity is another crucial consideration, particularly in tandem reactions where multiple reactive sites are present. In the Sonogashira coupling/cyclization sequence, the selective reaction of the terminal alkyne and the aryl halide in the presence of the phenolic hydroxyl group is essential. The use of appropriate bases and reaction conditions is key to achieving this selectivity. The choice of catalyst and ligand can also significantly influence the chemoselectivity of the reaction, preventing undesired side reactions and leading to the desired 2,3-disubstituted benzofuran product.

Asymmetric Synthesis Approaches for Chiral Benzofuran Derivatives

While this compound itself is achiral, the development of asymmetric methods is crucial for accessing chiral 2,3-disubstituted benzofuran derivatives, which are significant targets in medicinal chemistry. These strategies aim to control the stereochemistry at the C2 and C3 positions of the benzofuran core.

Key approaches include:

Organocatalysis : Chiral organocatalysts have emerged as powerful tools. For instance, chiral phosphoric acids and bifunctional ureas or squaramides have been successfully employed. nih.govrsc.orgacs.org A chiral squaramide catalyst can facilitate the asymmetric [4+2] cyclization of azadienes with azlactones to produce benzofuran-fused heterocycles with high diastereoselectivity and enantioselectivity (up to 99% ee). acs.org Similarly, a chiral bifunctional urea (B33335) catalyst has been used in the reaction between aurone-derived imines and ynones to generate structurally diverse benzofuran derivatives in high yields and enantioselectivities. rsc.org

Transition-Metal Catalysis : The combination of a transition metal and a chiral ligand is a cornerstone of asymmetric synthesis. A notable example is the dual-metal relay catalysis, merging rhodium-catalyzed enantioselective 1,2-addition with palladium-catalyzed intramolecular C-O coupling. acs.org This one-pot cascade reaction allows for the efficient synthesis of gem-diaryl benzofuran-3(2H)-ones containing a quaternary carbon center with excellent enantioselectivity (up to 99% ee). acs.org

Biocatalysis : Engineered enzymes offer a highly selective route to chiral molecules. Myoglobin variants have been engineered to catalyze the cyclopropanation of benzofurans with diazoester reagents, constructing stereochemically rich 2,3-dihydrobenzofurans with exceptional diastereo- and enantiopurity (>99.9% de and ee) on a preparative scale. rochester.edu This biocatalytic approach provides a sustainable and highly efficient alternative to traditional metal-based catalysts. rochester.edu

Chiral Substrate Control : Another strategy involves using chiral starting materials. A facile microwave-assisted method for synthesizing chiral 2-substituted benzofurans from N-protected α-amino acids has been developed, which proceeds without significant racemization. organic-chemistry.org

These methodologies provide a robust framework for the potential synthesis of chiral analogs of this compound, where specific stereoisomers could exhibit unique biological activities.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic routes is essential for developing environmentally benign processes. This involves the use of safer solvents, recyclable catalysts, and minimizing waste.

Eliminating or replacing hazardous organic solvents is a primary goal of green chemistry.

Aqueous Media : Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Copper-catalyzed transformations of readily available ketone derivatives have been shown to produce benzofurans in good to excellent yields using water as the solvent. organic-chemistry.org One-pot syntheses involving the reaction of o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst have been successfully carried out in water, demonstrating an environmentally benign approach. nih.gov Multi-component reactions in aqueous media have also been developed to produce diverse and densely functionalized benzofurans. researchgate.net

Solvent-Free Conditions : Reactions conducted without a solvent, often aided by microwave irradiation, can reduce waste and shorten reaction times. The Rap-Stoermer reaction, a classical method for synthesizing benzofurans, has been efficiently performed under microwave-mediated, solvent-free conditions. semanticscholar.org Another example involves using KF/Al2O3 under solvent-free conditions for the room-temperature synthesis of benzofurans. semanticscholar.org

The ability to recover and reuse catalysts is economically and environmentally advantageous, particularly for expensive and toxic heavy metal catalysts. A significant development in this area is the use of palladium nanoparticles as a recyclable catalyst for the one-pot synthesis of benzofurans via Sonogashira cross-coupling reactions. organic-chemistry.org The catalyst can be recovered after the reaction and reused multiple times without a significant drop in its catalytic activity. organic-chemistry.org

Table 1: Illustrative Example of Catalyst Recyclability in Benzofuran Synthesis

This table illustrates the concept of catalyst reusability, based on findings for palladium nanoparticle catalysts in Sonogashira cross-coupling reactions for benzofuran synthesis. organic-chemistry.org

| Catalyst Use Cycle | Reported Yield |

| 1st Use | High |

| 2nd Use | High |

| 3rd Use | High |

| 4th Use | High |

| 5th Use | Good (Slight decrease) |

This is a conceptual representation. Actual yields may vary based on specific substrates and reaction conditions.

Avoiding transition metals eliminates concerns about their cost, toxicity, and potential contamination of the final product.

Hypervalent Iodine Reagents : A convenient metal-free cyclization of ortho-hydroxystilbenes to 2-arylbenzofurans can be mediated by hypervalent iodine reagents like (diacetoxyiodo)benzene. organic-chemistry.org

Base-Promoted or Catalyst-Free Cascade Reactions : The synthesis of benzofuran derivatives has been achieved through a catalyst-free cascade reaction between nitroepoxides and salicylaldehydes at elevated temperatures. acs.org Similarly, catalyst-free synthesis has been reported from the reaction of hydroxyl-substituted aryl alkynes and sulfur ylides. researchgate.net Other approaches utilize bases like triethylamine (B128534) to catalyze the Rap-Stoermer reaction under neat conditions. nih.gov

[3+2] Cycloaddition Reactions : Novel transition-metal-free [3+2] cycloaddition reactions of diaryliodonium salts with 1,3-dicarbonyl compounds have been reported for the synthesis of benzofuran derivatives, offering a robust and flexible protocol. rsc.org

These metal-free methods represent a significant step towards safer and more sustainable synthetic pathways for compounds like this compound. nih.govrsc.orgbeilstein-journals.orgresearchgate.net

Optimization of Reaction Parameters and Yield Enhancement Strategies

Maximizing the yield of the target product is a critical aspect of synthetic chemistry, achieved through the systematic optimization of various reaction parameters. For the synthesis of 2,3-diarylbenzofurans, several factors are typically investigated.

Catalyst and Ligand Screening : The choice of catalyst and, if applicable, the ligand is paramount. In palladium-catalyzed reactions, for example, different palladium sources (e.g., Pd(OAc)₂, (PPh₃)PdCl₂) and ligands (e.g., bpy, PCy₃) are screened to find the most effective combination. nih.govacs.org

Solvent and Base Selection : The polarity of the solvent and the strength of the base can dramatically influence reaction rates and yields. A range of solvents (e.g., toluene, acetonitrile, DMF) and bases (e.g., K₂CO₃, Cs₂CO₃, lithium tert-butoxide) are often tested. nih.govacs.orgacs.org

Temperature and Reaction Time : Optimizing the reaction temperature and duration is crucial to ensure complete conversion while minimizing the formation of byproducts. oregonstate.edu

Substituent Effects : The electronic nature of substituents on the starting materials can significantly impact the reaction outcome. Electron-donating groups on precursors like salicylaldehydes have been observed to increase the yields of the target benzofuran derivatives in certain copper-catalyzed reactions. nih.govacs.org

Table 2: Example of Reaction Parameter Optimization for Benzofuranone Synthesis

The following table is a representative example of how reaction conditions can be optimized, based on a study of a Lewis acid and protic acid-promoted benzofuranone synthesis. oregonstate.edu

| Entry | Lewis Acid | Protic Acid | Temperature (°C) | Yield (%) |

| 1 | AlCl₃ (1.0 eq) | - | 80 | 15 |

| 2 | - | TFA (0.2 eq) | 120 | <5 |

| 3 | AlCl₃ (0.1 eq) | TFA (0.2 eq) | 80 | 55 |

| 4 | AlCl₃ (0.1 eq) | TFA (0.2 eq) | 25 | 62 |

| 5 | AlCl₃ (0.1 eq) | TFA (0.2 eq) | 120 | 60 |

| 6 | AlCl₃ (0.1 eq) | TFA (0.2 eq) | 120 | 71 |

This table is adapted from a specific reaction study and serves to illustrate the optimization process. oregonstate.edu Conditions and yields are context-dependent.

Chemical Reactivity and Transformation of 2,3 Bis 3 Methoxyphenyl 1 Benzofuran

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Core and Phenyl Rings

Electrophilic aromatic substitution (SEAr) represents a primary pathway for the functionalization of 2,3-Bis(3-methoxyphenyl)-1-benzofuran. wikipedia.org The reaction's regioselectivity is influenced by the directing effects of the substituents on both the benzofuran core and the pendant phenyl rings. The methoxy (B1213986) groups are strong activating groups, directing electrophilic attack to the ortho and para positions relative to themselves. wikipedia.org

Halogenation of this compound with reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) is expected to proceed readily. wikipedia.orgminia.edu.eg The methoxy groups on the phenyl rings are powerful ortho-, para-directors, making the positions activated for substitution.

The potential sites for halogenation are:

On the Phenyl Rings: The positions ortho and para to the methoxy groups are electronically enriched. This would lead to substitution at the C2', C4', and C6' positions of both 3-methoxyphenyl (B12655295) groups. Steric hindrance from the bulky benzofuran core might influence the distribution of isomers.

On the Benzofuran Core: The benzofuran ring itself can undergo electrophilic substitution, though the phenyl rings are more strongly activated by the methoxy groups. If substitution on the benzofuran core were to occur, it would likely be directed to available positions on the benzo portion of the molecule, such as C5 or C7.

Table 1: Predicted Products of Monohalogenation

| Reagent/Catalyst | Predicted Major Product(s) |

|---|---|

| Br₂ / FeBr₃ | 2-(4-Bromo-3-methoxyphenyl)-3-(3-methoxyphenyl)-1-benzofuran |

| 2-(2-Bromo-3-methoxyphenyl)-3-(3-methoxyphenyl)-1-benzofuran | |

| Cl₂ / AlCl₃ | 2-(4-Chloro-3-methoxyphenyl)-3-(3-methoxyphenyl)-1-benzofuran |

| 2-(2-Chloro-3-methoxyphenyl)-3-(3-methoxyphenyl)-1-benzofuran |

Nitration: The introduction of a nitro group (–NO₂) is achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.orglibretexts.org Similar to halogenation, the reaction is directed by the activating methoxy groups. The reaction conditions must be carefully controlled to prevent multiple nitrations. The nitro group is a deactivator for subsequent electrophilic substitutions. libretexts.org

Sulfonation: Sulfonation involves treatment with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) to introduce a sulfonic acid group (–SO₃H). libretexts.orglibretexts.org The electrophile is SO₃. libretexts.org This reaction is also directed to the ortho and para positions of the methoxy-substituted phenyl rings. A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by treatment with hot aqueous acid, which allows it to be used as a temporary blocking group to direct other substituents to specific positions. minia.edu.eglibretexts.orglibretexts.org

Table 2: Predicted Products of Nitration and Sulfonation

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-(3-Methoxy-4-nitrophenyl)-3-(3-methoxyphenyl)-1-benzofuran |

| 2-(3-Methoxy-2-nitrophenyl)-3-(3-methoxyphenyl)-1-benzofuran | ||

| Sulfonation | Fuming H₂SO₄ | 2-(3-Methoxy-4-sulfophenyl)-3-(3-methoxyphenyl)-1-benzofuran |

| 2-(3-Methoxy-2-sulfophenyl)-3-(3-methoxyphenyl)-1-benzofuran |

The Friedel-Crafts reactions are classic C-C bond-forming methods in which an alkyl or acyl group is attached to an aromatic ring. libretexts.orgmasterorganicchemistry.com

Friedel-Crafts Alkylation: This reaction involves an alkyl halide (R-Cl) and a strong Lewis acid catalyst like AlCl₃. libretexts.org The reaction introduces an alkyl group onto the aromatic rings, preferentially at the positions activated by the methoxy substituents. However, this reaction is prone to limitations such as carbocation rearrangements and polyalkylation, as the introduced alkyl group is also activating. libretexts.orgyoutube.com

Friedel-Crafts Acylation: This reaction utilizes an acyl halide (RCOCl) or anhydride (B1165640) with a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com It is generally preferred over alkylation because the product, an aryl ketone, contains a deactivating acyl group that prevents further reactions on the same ring. libretexts.orgyoutube.com The resulting ketone can be subsequently reduced to an alkyl group if desired. Research has shown that intramolecular Friedel-Crafts reactions can be used to construct benzofuran skeletons. rsc.org

Table 3: Predicted Products of Friedel-Crafts Acylation | Reagent/Catalyst | Predicted Major Product(s) | | :--- | :--- | :--- | | CH₃COCl / AlCl₃ | 2-(4-Acetyl-3-methoxyphenyl)-3-(3-methoxyphenyl)-1-benzofuran | | | 2-(2-Acetyl-3-methoxyphenyl)-3-(3-methoxyphenyl)-1-benzofuran |

Nucleophilic Reactions and Ring-Opening Pathways

While less common than electrophilic substitution, the benzofuran ring system can undergo nucleophilic attack under certain conditions, potentially leading to the opening of the furan (B31954) ring. The C2 position of the benzofuran is somewhat electrophilic and can be a site for nucleophilic addition. Studies on related benzofuran derivatives show that the C2-C3 double bond can react with various reagents. researchgate.net For instance, photochemical oxygenation of 2,3-dimethylbenzofuran (B1586527) leads to a dioxetane intermediate that rearranges to an acetophenone (B1666503) derivative, demonstrating a ring-opening pathway. researchgate.net In the case of this compound, strong nucleophiles or specific reagents designed for ether cleavage could potentially attack the C2 position or the furan oxygen, leading to cleavage of the heterocyclic ring. For example, treatment of benzofurans with Selectfluor and an alcohol can lead to the formation of benzofuran-3(2H)-ones, indicating a reaction pathway involving attack at the furan ring. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions for Further Derivatization

Metal-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. youtube.com To utilize these methods for the derivatization of this compound, a leaving group, typically a halide (Br, I) or a triflate (OTf), must first be installed on one of the aromatic rings via the electrophilic substitution reactions described in section 3.1.1.

Once a halogenated derivative such as 2-(4-Bromo-3-methoxyphenyl)-3-(3-methoxyphenyl)-1-benzofuran is prepared, it becomes a versatile substrate for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboronic acid or ester in the presence of a palladium catalyst and a base. libretexts.org It is a highly versatile method for forming biaryl linkages. For instance, coupling the bromo-derivative with another arylboronic acid would yield a complex polyaromatic structure. nih.gov This method is widely used for synthesizing heterobiaryl compounds in aqueous media. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org This would allow for the introduction of an alkynyl substituent onto one of the phenyl rings of the core structure.

Heck Coupling: The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a new, substituted alkene. youtube.comrsc.org This would enable the attachment of vinyl-type groups to the molecule.

Stille Coupling: This reaction involves the coupling of the aryl halide with an organostannane reagent (R-SnR'₃) catalyzed by palladium. youtube.com It is known for its tolerance of a wide variety of functional groups.

Table 4: Cross-Coupling Reactions on a Halogenated Derivative

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Arylboronic Acid | Pd catalyst, Base | Biaryl derivative |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I), Amine | Aryl-alkyne derivative |

| Heck | Alkene | Pd catalyst, Base | Aryl-alkene derivative |

| Stille | Organostannane | Pd catalyst | Aryl-Aryl/Alkenyl derivative |

C-H Activation and Functionalization Strategies

The functionalization of the benzofuran core, particularly at the C2 and C3 positions, is a key area of synthetic chemistry. While direct C-H activation on the pre-formed this compound is not extensively documented, related synthetic strategies highlight the reactivity of the benzofuran scaffold. Palladium-catalyzed processes, for instance, are employed for the ring closure of aryl o-bromobenzyl ketones to furnish 2-arylbenzofurans. mdpi.com More advanced methods involve the direct oxidative cyclization of phenols with propiolates using a Pd(OAc)₂/PPh₃ catalyst system. mdpi.com

Rhodium(II) catalysis has been utilized for the denitrogenative annulation of N-sulfonyl-1,2,3-triazoles to create 3-methylene-2,3-dihydrobenzofurans and 3-methylbenzofurans, showcasing C-H insertion pathways. mdpi.com A particularly relevant strategy for generating 2,3-diaryl benzo[b]furans involves a one-pot domino C-H and C-C activation sequence starting from coumarins. nih.gov Furthermore, scandium triflate has been used to catalyze the [4+1] cycloaddition of para-quinone methides and isocyanides, yielding N-functionalized 2,3-disubstituted benzofurans. rsc.org These methodologies underscore the potential pathways for either synthesizing or further functionalizing the this compound structure through C-H activation principles.

Oxidation Reactions and Oxidative Transformations

The oxidation of the benzofuran core can lead to significant structural changes. The C2-C3 double bond is a primary site for oxidative reactions. For example, photooxygenation of 2,3-dimethyl benzo[b]furan results in a dioxetane intermediate, which can rearrange to an acetophenone derivative. researchgate.net

While direct oxidation studies on this compound are limited, the transformation of related benzofuran structures provides insight into potential oxidative pathways. A notable reaction is the transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones, which converts them into 2-hydroxybenzophenones. beilstein-archives.orgbeilstein-journals.org This process is believed to proceed via an in-situ generated hydroperoxide from a solvent like THF under atmospheric oxygen. beilstein-archives.orgbeilstein-journals.org Although this reaction involves a lactone derivative rather than the benzofuran itself, it highlights a method for oxidatively cleaving a related heterocyclic ring system to access valuable benzophenone (B1666685) structures. beilstein-archives.org

Table 1: Conditions for Decarbonyl-Oxidation of a Model 3-Arylbenzofuran-2(3H)-one

| Entry | Base (equiv.) | Solvent | Yield (%) |

| 1 | Cs₂CO₃ (2.0) | THF | 92 |

| 2 | Cs₂CO₃ (1.0) | THF | 91 |

| 3 | K₂CO₃ (2.0) | THF | 85 |

| 4 | K₃PO₄ (2.0) | THF | 88 |

| 5 | DBU (2.0) | THF | 75 |

Data derived from a model reaction on 5-Methyl-3-phenyl-benzofuran-2(3H)-one, demonstrating the feasibility of the transformation under various basic conditions in THF. beilstein-archives.org

Reduction Reactions and Hydrogenation Studies

The selective hydrogenation of the benzofuran ring system is a critical transformation for accessing 2,3-dihydrobenzofuran (B1216630) derivatives, which are prevalent in many bioactive molecules. acs.org The furan ring of benzofurans can be selectively hydrogenated without affecting the benzene (B151609) ring.

Catalytic systems using ruthenium nanoparticles immobilized in supported ionic liquid phases (SILPs) have proven highly effective for the hydrogenation of benzofurans. acs.org The addition of a Lewis acid, such as ZnCl₂, to the ionic liquid phase can significantly enhance the catalytic activity. acs.org Studies on various benzofuran derivatives, including those with electron-donating substituents similar to the methoxy groups in this compound, show high yields of the corresponding dihydrobenzofurans. acs.org More drastic reduction, known as hydrodeoxygenation, can be achieved using catalysts like sulfided NiMoP/Al₂O₃ at high pressure and temperature, which ultimately cleaves the C-O bonds and saturates the rings, yielding products like ethylcyclohexane. researchgate.net

Table 2: Selective Hydrogenation of Benzofuran Derivatives

| Substrate | Catalyst | Product | Yield (%) |

| Benzofuran | Ru@SILP-[ZnCl₄]²⁻ | 2,3-Dihydrobenzofuran | >90 |

| 7-Methylbenzofuran | Ru@SILP-[ZnCl₄]²⁻ | 2,3-Dihydro-7-methylbenzofuran | >90 |

| 5-Methoxybenzofuran | Ru@SILP-[ZnCl₄]²⁻ | 2,3-Dihydro-5-methoxybenzofuran | >90 |

Data adapted from hydrogenation studies on various benzofuran substrates, indicating high efficiency for derivatives with electron-donating groups. acs.org

Cycloaddition Reactions and Pericyclic Processes

The C2-C3 double bond of the benzofuran nucleus is reactive in cycloaddition reactions. researchgate.net While specific cycloaddition studies on this compound are not prominent, the general reactivity of the benzofuran scaffold suggests its potential as a dienophile or as a component in other pericyclic reactions. Photochemical [2+2] cycloadditions are a known reaction pathway for the benzofuran double bond. researchgate.net

Related structures, such as benzofuran-derived azadienes, are versatile building blocks in cycloaddition reactions for synthesizing fused heterocyclic systems. researchgate.net Additionally, furo[3,4-b]benzofurans have been shown to participate in intermolecular Diels-Alder and [4+3] cycloaddition reactions. rsc.org The synthesis of certain natural products containing a benzofuran core has also involved key steps like a acs.orgacs.org-sigmatropic rearrangement, highlighting the relevance of pericyclic processes in the chemistry of these heterocycles. rsc.org

Photochemical Reactivity and Excited State Transformations

2,3-Diarylbenzofurans exhibit interesting photochemical reactivity. A significant transformation was observed in the photolysis of 2,3-bis-(p-methoxyphenyl)benzofuran, a close structural analog of the title compound. rsc.org When irradiated with a mercury lamp or sunlight in benzene, this compound undergoes a novel photoisomerization to form 2,6-dimethoxy-9-(2-hydroxyphenyl)anthracene, alongside the expected phenanthrene (B1679779) derivative. rsc.org This rearrangement represents a unique excited-state transformation leading to a complex polycyclic aromatic structure.

Another important photochemical reaction of 2,3-disubstituted benzofurans is photocyclization. This process can be used to synthesize naphtho[1,2-b]benzofuran derivatives. researchgate.net The reaction proceeds through the photocyclization of a hexatriene system, followed by an aromatization step involving the elimination of a water molecule. researchgate.net These examples demonstrate that the excited states of 2,3-diarylbenzofurans are reactive intermediates capable of undergoing significant skeletal rearrangements and cyclizations.

Mechanistic Investigations of Key Transformations

The mechanisms of the aforementioned reactions have been subjects of investigation.

Oxidation: The decarbonyl-oxidation of 3-arylbenzofuran-2(3H)-ones is proposed to proceed through a radical mechanism. beilstein-journals.org The reaction is initiated by the autooxidation of the THF solvent to form a hydroperoxide intermediate. This intermediate facilitates the oxidative transformation. Control experiments using the radical quencher TEMPO were shown to inhibit the reaction, supporting the involvement of radical species. beilstein-journals.org

Hydrogenation: The selective hydrogenation of benzofurans over ruthenium catalysts in ionic liquids is understood to occur on the surface of the metal nanoparticles. acs.org The Lewis acidic environment created by additives like ZnCl₂ is believed to activate the substrate, facilitating the coordination and subsequent reduction of the furan ring's double bond. acs.org

Photochemical Transformations: The novel photoisomerization of 2,3-bis-(p-methoxyphenyl)benzofuran to an anthracene (B1667546) derivative is proposed to occur from an excited singlet state. rsc.org The mechanism likely involves a series of intramolecular rearrangements and bond formations, ultimately leading to the stable anthracene core. The photocyclization of 2,3-disubstituted benzofurans to naphtho[1,2-b]benzofurans follows a well-established pathway for hexatriene systems, involving a 6π-electrocyclization upon photochemical excitation, followed by an oxidative aromatization step to yield the final product. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2,3-Bis(3-methoxyphenyl)-1-benzofuran. While one-dimensional (1D) NMR (¹H and ¹³C) provides primary data on the chemical environment of protons and carbons, advanced two-dimensional (2D) techniques are required to assemble the full molecular puzzle and analyze its spatial arrangement. nih.govnih.gov

Two-dimensional NMR experiments are crucial for unambiguously assigning all proton and carbon signals and mapping the connectivity within the molecule. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through chemical bonds, typically over two to three bonds. youtube.com For this compound, COSY spectra would reveal correlations between adjacent protons within the benzofuran (B130515) ring system and within each of the two 3-methoxyphenyl (B12655295) rings. This helps to trace the spin systems of the aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike COSY, NOESY identifies protons that are close in space, regardless of whether they are connected by bonds. This is particularly useful for determining the stereochemistry and conformation. In this compound, NOESY would show correlations between protons on the phenyl rings and nearby protons on the benzofuran core, providing insights into the rotational orientation (conformation) of the phenyl substituents relative to the central benzofuran plane.

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This is the primary method for assigning carbon resonances by linking them to their known attached protons. For example, the methoxy (B1213986) protons (-OCH₃) would show a direct correlation to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds. youtube.comresearchgate.net This is vital for connecting the different fragments of the molecule. Key HMBC correlations would be expected between the protons of the phenyl rings and the C2 and C3 carbons of the benzofuran core, confirming the substitution pattern. Correlations from the methoxy protons to the C3 carbon of the methoxyphenyl rings would also be observed. researchgate.net

Table 1: Expected 2D NMR Correlations for Structural Elucidation

| Technique | Type of Correlation | Expected Key Correlations in this compound |

|---|---|---|

| COSY | ¹H—¹H (through-bond) | Correlations between adjacent aromatic protons on the benzofuran and methoxyphenyl rings. |

| NOESY | ¹H—¹H (through-space) | Correlations between protons on the phenyl rings and the benzofuran core, indicating spatial proximity and conformation. |

| HSQC/HMQC | ¹H—¹³C (1-bond) | Direct correlation of each aromatic proton to its attached carbon; correlation of methoxy protons to the methoxy carbon. |

| HMBC | ¹H—¹³C (2-4 bonds) | Correlations from phenyl protons to C2/C3 of the benzofuran ring; correlations from methoxy protons to the C3 of the methoxyphenyl rings. |

While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) can offer insights into the structure and dynamics of the compound in its crystalline or amorphous solid form. For complex aromatic systems, ssNMR can resolve ambiguities that may arise from molecular tumbling in solution. Studies on related polymeric or crystalline frameworks containing benzofuran derivatives have used ssNMR to investigate intermolecular interactions and packing effects in the solid state. acs.org This technique could be applied to this compound to study its crystal lattice structure and identify different polymorphs, if they exist.

Advanced Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and fragmented to generate product ions. nih.gov This provides detailed structural information and helps to elucidate fragmentation pathways. researchgate.net For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). Common fragmentation patterns for benzofuran derivatives include cleavages of the substituent groups and characteristic ruptures of the furan (B31954) or benzene (B151609) ring. nih.govresearchgate.netnih.gov The fragmentation of the two 3-methoxyphenyl groups would likely be a dominant pathway.

Table 2: Plausible MS/MS Fragmentation Pathways

| Precursor Ion [M+H]⁺ | Plausible Fragmentation Pathway | Resulting Fragment Ion |

|---|---|---|

| [C₂₂H₁₈O₃+H]⁺ | Loss of a methyl radical (•CH₃) from a methoxy group | [M+H - 15]⁺ |

| [C₂₂H₁₈O₃+H]⁺ | Loss of formaldehyde (B43269) (CH₂O) from a methoxy group | [M+H - 30]⁺ |

| [C₂₂H₁₈O₃+H]⁺ | Cleavage of a methoxyphenyl group | [M+H - C₇H₇O]⁺ |

| [C₂₂H₁₈O₃+H]⁺ | Fission of the benzofuran core | Characteristic benzofuran-related ions |

High-Resolution Accurate Mass (HRAM) analysis provides a highly precise measurement of a molecule's mass-to-charge ratio (m/z), often to four or five decimal places. sci-hub.ru This accuracy allows for the unambiguous determination of the elemental formula of the parent ion and its fragments. mdpi.com For this compound (formula: C₂₂H₁₈O₃), HRAM would confirm its elemental composition by matching the experimentally measured mass with the theoretically calculated mass, distinguishing it from other potential isomers or compounds with the same nominal mass.

Vibrational Spectroscopy (FT-IR and Raman) for Bond Characterization and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of chemical bonds within a molecule. These techniques are used to identify functional groups and characterize bonding. nih.govresearchgate.net The spectra are often complex for molecules like this compound, but theoretical calculations using Density Functional Theory (DFT) can aid in the assignment of vibrational bands. nih.govnih.gov

FT-IR Spectroscopy: Provides information on the absorption of infrared radiation due to molecular vibrations. Key characteristic bands would include:

Aromatic C-H stretching vibrations (above 3000 cm⁻¹).

Asymmetric and symmetric C-O-C (ether) stretches from the benzofuran ring and methoxy groups (typically in the 1250-1000 cm⁻¹ region).

Aromatic C=C ring stretching vibrations (in the 1600-1450 cm⁻¹ region).

Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings (below 900 cm⁻¹).

Raman Spectroscopy: Complements FT-IR by providing information on molecular vibrations that cause a change in polarizability. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic rings would be expected to produce strong signals in the Raman spectrum. researchgate.netdntb.gov.ua

Analysis of shifts in vibrational frequencies can also provide insights into intermolecular interactions, such as hydrogen bonding or π-π stacking in the solid state. researchgate.net

Table 3: Key Expected Vibrational Bands

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch (methoxy) | 3000 - 2850 | FT-IR, Raman |

| Aromatic C=C Stretch | 1620 - 1450 | FT-IR, Raman |

| Aryl Ether C-O-C Asymmetric Stretch | 1270 - 1230 | FT-IR |

| Aryl Ether C-O-C Symmetric Stretch | 1075 - 1020 | Raman |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | FT-IR |

X-ray Crystallography for Absolute Structure Determination and Supramolecular Assembly

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of crystalline solids. This technique provides precise information on bond lengths, bond angles, and torsional angles, thereby confirming the connectivity and conformation of a molecule. For complex heterocyclic systems like 2,3-diaryl-1-benzofurans, single-crystal X-ray diffraction is invaluable for unambiguous structural elucidation.

Furthermore, X-ray crystallography provides profound insights into the supramolecular assembly of molecules in the crystal lattice. It elucidates the non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern the crystal packing. In the crystal structure of 2-(2-Methoxyphenyl)-1-benzofuran, molecules are connected by weak C-H···O bonds and C-H···π interactions, which dictate their orientation. nih.govresearchgate.net Similarly, studies on other benzofuran structures have detailed how intermolecular forces lead to the formation of infinite sheets or other complex three-dimensional networks. vensel.org This information is crucial for understanding the material properties and for the rational design of crystal engineering strategies.

The table below presents representative crystallographic data for a related benzofuran derivative to illustrate the type of information obtained from an X-ray diffraction study.

| Parameter | Value for 2-(2-Methoxyphenyl)-1-benzofuran nih.govresearchgate.net |

|---|---|

| Chemical Formula | C15H12O2 |

| Molecular Weight | 224.25 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 6.9419 (1) |

| b (Å) | 11.4409 (2) |

| c (Å) | 14.1703 (3) |

| Volume (Å3) | 1125.43 (3) |

| Z | 4 |

| Temperature (K) | 120 |

| Key Supramolecular Interactions | C-H···O bonds, C-H···π interactions |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission techniques, is fundamental for characterizing the electronic structure and photophysical properties of conjugated molecules like this compound. These properties are dictated by the π-conjugated system of the benzofuran core and the attached phenyl rings.

UV-Vis absorption spectroscopy measures the electronic transitions from the ground state to excited states. For 2,3-diarylbenzofurans, the spectra are typically characterized by intense absorption bands in the UV region, corresponding to π → π* transitions. Studies on related benzofuran compounds show characteristic absorption bands, often one below 300 nm and another at longer wavelengths (325-350 nm). researchgate.net The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the substitution pattern and the solvent environment. mdpi.comresearchgate.net

Fluorescence spectroscopy provides information about the de-excitation of the molecule from its first excited singlet state (S₁) back to the ground state (S₀). Many benzofuran derivatives are known to be fluorescent. The emission spectrum is typically a mirror image of the longest-wavelength absorption band and is red-shifted (a Stokes shift). The fluorescence quantum yield (ΦF) and lifetime (τF) are key parameters that quantify the efficiency and dynamics of the emission process. For example, research on 1,3-diphenylisobenzofuran, a related core structure, shows strong fluorescence with emission maxima sensitive to solvent polarity, shifting from ~455 nm in ethanol (B145695) to ~466 nm in DMSO. mdpi.comresearchgate.net The introduction of the benzofuran moiety itself has been shown to significantly enhance fluorescence brightness compared to non-fused analogs. researchgate.net

The photophysical properties of a representative fluorescent benzofuran analog are summarized in the table below.

| Property | Value for 1,3-Diphenylisobenzofuran (Ethanol) mdpi.comresearchgate.net |

|---|---|

| Absorption Maximum (λabs) | 410 nm |

| Emission Maximum (λem) | 455 nm |

| Electronic Transition | π → π* |

| Fluorescence Lifetime (τF) | 4.62 ns |

Circular Dichroism (CD) Spectroscopy for Chiral Derivations

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound is itself an achiral molecule, chiral derivatives could arise through the introduction of chiral substituents or by inducing atropisomerism. Atropisomerism can occur in biaryl systems where rotation around the single bond connecting the aryl groups is sterically hindered, leading to stable, non-interconverting rotational isomers (atropisomers) that are enantiomers of each other. The bulky 3-methoxyphenyl groups at the 2- and 3-positions of the benzofuran core could potentially create such restricted rotation.

If a chiral derivative of this compound were synthesized, or if atropisomers were resolved, CD spectroscopy would be essential for their characterization. The CD spectrum provides information about the absolute configuration and conformational properties of the chiral molecule. researchgate.net Each enantiomer of a chiral compound produces a CD spectrum that is a mirror image of the other, allowing for the determination of enantiomeric purity or enantiomeric excess (ee) in a sample. researchgate.net The sign (positive or negative) and intensity of the Cotton effects in the CD spectrum are directly related to the three-dimensional arrangement of the chromophores within the molecule. Therefore, CD spectroscopy serves as a critical tool in asymmetric synthesis and in the stereochemical analysis of chiral benzofuran derivatives. researchgate.net

Advanced Hyphenated Techniques for Reaction Monitoring and Profiling

The synthesis of complex organic molecules like this compound often involves multi-step processes or reactions that require careful monitoring to optimize yield and purity. Advanced hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier hyphenated technique for reaction monitoring. In the synthesis of this compound, a small aliquot of the reaction mixture could be injected into the LC-MS system at various time points. The liquid chromatography component would separate the starting materials, intermediates, the final product, and any byproducts. The mass spectrometer then provides mass-to-charge (m/z) ratio data for each separated component. nih.gov This allows for the unambiguous identification of the desired product based on its molecular weight, while simultaneously tracking the consumption of reactants. This real-time profiling enables chemists to determine the optimal reaction time and conditions.

Other relevant hyphenated techniques include Gas Chromatography-Mass Spectrometry (GC-MS), which is suitable for volatile and thermally stable compounds, and LC-NMR, which couples liquid chromatography with Nuclear Magnetic Resonance spectroscopy. LC-NMR can provide detailed structural information on individual components of a mixture without the need for prior isolation, which is extremely useful for identifying unknown byproducts or unstable intermediates. nih.gov The use of these techniques provides a comprehensive understanding of the reaction pathway and is crucial for process development and quality control. nih.gov

Computational and Theoretical Investigations of 2,3 Bis 3 Methoxyphenyl 1 Benzofuran

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By approximating the complex many-electron problem, DFT provides a balance between accuracy and computational cost, making it ideal for studying molecules of this size. Calculations are typically performed using specific functionals, such as B3LYP or PBE, combined with a basis set like 6-31G(d,p) or 6-311++G(d,p), which defines the mathematical functions used to build the molecular orbitals. physchemres.orgbhu.ac.inresearchgate.net

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. bhu.ac.inscienceopen.com

In studies of related benzofuran (B130515) derivatives, the HOMO is often localized on the electron-rich benzofuran ring system, while the LUMO may be distributed across the aryl substituents. For 2,3-Bis(3-methoxyphenyl)-1-benzofuran, the HOMO is expected to have significant contributions from the fused furan (B31954) and benzene (B151609) rings, as well as the oxygen atoms of the methoxy (B1213986) groups. The LUMO would likely be distributed over the phenyl rings. A smaller HOMO-LUMO gap generally implies higher reactivity and suggests that the molecule will absorb light at longer wavelengths. researchgate.netsemanticscholar.org Time-dependent DFT (TD-DFT) calculations are used to understand charge transfer characteristics within the molecule. scienceopen.com

Table 1: Example Frontier Orbital Energies for a Benzofuran Derivative This table presents representative data from a DFT study on a related benzofuran compound to illustrate the typical values obtained from such calculations.

| Parameter | Energy (eV) | Description |

| EHOMO | -5.8077 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.0756 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.7321 | Indicator of chemical reactivity and stability |

Source: Adapted from computational data on related benzofuran structures. semanticscholar.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, based on conceptual DFT, provide a quantitative measure of the molecule's reactivity. bhu.ac.in

Key reactivity descriptors include:

Ionization Potential (IP) : The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA) : The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ) : The ability to attract electrons, calculated as (IP + EA) / 2.

Chemical Hardness (η) : Resistance to change in electron distribution, calculated as (IP - EA) / 2. A smaller hardness value indicates higher reactivity.

Global Electrophilicity Index (ω) : A measure of the molecule's ability to act as an electrophile, calculated as χ² / (2η).

For related benzofuran compounds, these descriptors have been successfully calculated to predict their behavior in chemical reactions. researchgate.netsemanticscholar.org For example, a high electrophilicity index for a reactant can indicate its susceptibility to nucleophilic attack. semanticscholar.org

Table 2: Calculated Global Reactivity Descriptors for a Representative Benzofuran Derivative This table shows example values for global reactivity descriptors derived from HOMO-LUMO energies for a related benzofuran compound.

| Descriptor | Formula | Value (eV) |

| Ionization Potential (IP) | -EHOMO | 5.8077 |

| Electron Affinity (EA) | -ELUMO | 2.0756 |

| Electronegativity (χ) | (IP+EA)/2 | 3.9417 |

| Chemical Hardness (η) | (IP-EA)/2 | 1.8661 |

| Global Electrophilicity (ω) | χ²/(2η) | 4.1630 |

Source: Adapted from computational data on related benzofuran structures. semanticscholar.org

DFT calculations are highly effective at predicting various spectroscopic properties, which can then be compared with experimental data to validate the computed structure.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict the ¹H and ¹³C NMR chemical shifts. nih.gov Theoretical chemical shifts for this compound would be calculated and compared to an internal standard (like Tetramethylsilane, TMS). A high correlation between the calculated and experimental spectra confirms the molecular structure. scienceopen.comsci-hub.se

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. scienceopen.com The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π*). For benzofuran derivatives, these transitions are often associated with HOMO-LUMO excitations. researchgate.netsemanticscholar.org The predicted spectrum can be influenced by the solvent, which can be modeled using methods like the Polarizable Continuum Model (PCM). semanticscholar.org

IR Spectroscopy : DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. The predicted wavenumbers help in assigning the experimental vibrational bands to specific functional groups and bond vibrations, such as C=C stretching in the aromatic rings, C-O-C stretching of the furan and methoxy groups, and C-H bending modes. semanticscholar.orgsci-hub.se

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on a force field, providing insights into conformational flexibility and intermolecular interactions.

For this compound, MD simulations could be employed to:

Explore Conformational Space : The two methoxyphenyl groups can rotate around their single bonds connected to the benzofuran core. MD simulations can explore the potential energy surface to identify the most stable, low-energy conformations of the molecule.

Analyze Intermolecular Interactions : In a condensed phase (like a crystal or solution), MD can simulate how multiple molecules of this compound interact with each other or with solvent molecules. This is critical for understanding crystal packing, solubility, and other macroscopic properties. Studies on related benzofurans have used MD simulations to assess the stability of a molecule within a biological binding pocket, a technique crucial in drug discovery. researchgate.net

Reaction Mechanism Predictions and Transition State Elucidation

DFT calculations are invaluable for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate reaction mechanisms. acs.orgresearchgate.net

For the synthesis of 2,3-diarylbenzofurans, computational studies can:

Identify the Most Favorable Reaction Pathway : If a reaction can proceed through multiple routes, DFT can determine which path has the lowest activation energy barrier, and is therefore more likely to occur. semanticscholar.org

Characterize Transition States : Locating and analyzing the geometry and energy of a transition state is key to understanding the kinetics of a reaction. Vibrational frequency analysis is used to confirm a transition state, which is characterized by having exactly one imaginary frequency.

Rationalize Stereoselectivity : In reactions where stereoisomers can be formed, computational models can explain why one stereoisomer is preferentially formed over another, as has been shown in biocatalytic routes to related dihydrobenzofurans. researchgate.net

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Non-Clinical Applications

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a molecule's structural or computed properties (descriptors) with its observed activity or a physical property. semanticscholar.org

For non-clinical applications, such as materials science, QSAR/QSPR studies on this compound and its analogues could be developed. For instance, a study on 2-phenylbenzofuran (B156813) derivatives used DFT-calculated descriptors to build a multiple linear regression model. physchemres.org Such a model for 2,3-diarylbenzofurans might predict properties like:

Nonlinear Optical (NLO) Properties : Many organic molecules with extended π-systems, like benzofurans, exhibit NLO properties. QSPR models can predict the first-order hyperpolarizability (a measure of NLO response) based on quantum chemical descriptors. physchemres.org

Solubility and Permeability : Models can estimate physicochemical properties like solubility based on computed molecular descriptors, which is valuable in materials and chemical process design. acs.org

Luminescence : The fluorescence properties of benzofuran derivatives have been linked to their structure, and QSPR could potentially model quantum yield or emission wavelengths for applications in organic light-emitting diodes (OLEDs). sci-hub.se

Predictive Modeling for Material Science Applications

Predictive modeling using computational methods is a cornerstone in the discovery and design of novel materials. For benzofuran derivatives, these models are particularly useful in predicting their potential as components in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. physchemres.org The chemical stability and strong π-π* transitions of the benzofuran ring system make these compounds promising candidates for such applications. researchgate.net

Computational models can predict key material properties such as charge transport capabilities, electronic band gaps, and nonlinear optical (NLO) properties. For instance, DFT calculations on 2-phenylbenzofuran derivatives have been used to determine their first-order hyperpolarizability, a measure of NLO activity. physchemres.org These studies indicate that benzofuran derivatives can possess remarkable NLO properties, which are crucial for applications in optical data storage and signal processing. physchemres.org

The predictive power of these models allows for the in silico screening of a large number of derivatives, enabling researchers to identify candidates with desirable properties for synthesis and experimental validation. This approach accelerates the materials discovery process and reduces the reliance on time-consuming and expensive laboratory synthesis.

Table 1: Predicted Nonlinear Optical Properties of 2-Phenylbenzofuran Derivatives This table presents data for related 2-phenylbenzofuran derivatives as a predictive example for the properties of this compound.

| Derivative | Dipole Moment (μ) [D] | Linear Polarizability (α) [x 10⁻²⁴ esu] | First-Order Hyperpolarizability (β) [x 10⁻³⁰ esu] |

| 2-phenylbenzofuran | Data not available | Data not available | 4.00 - 43.57 |

Source: Quantitative Structure-activity Relationship Studies and Nonlinear Optical Properties of 2-Phenylbenzofuran Derivatives: A Density Functional Theory Study. physchemres.org

Correlation with Photophysical Properties

Computational studies are instrumental in elucidating the relationship between the molecular structure of benzofuran derivatives and their photophysical properties, such as absorption and fluorescence spectra. Time-dependent DFT (TD-DFT) is a widely used method to calculate the excited-state properties of molecules and predict their UV-Vis absorption and emission spectra. researchgate.net

For benzofuran derivatives, the photophysical properties are strongly influenced by the nature and position of substituents on the benzofuran core and the aryl rings. For example, the presence of electron-donating or electron-withdrawing groups can significantly alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to shifts in the absorption and emission wavelengths. researchgate.net Solvatochromism, the change in color of a substance with the polarity of the solvent, is a common phenomenon in benzofuran derivatives and can be modeled computationally to understand the solute-solvent interactions in the ground and excited states. researchgate.net

Studies on various benzofuran derivatives have shown a good correlation between computationally predicted and experimentally measured photophysical properties. nih.govnih.gov This agreement validates the theoretical models and allows for the rational design of new fluorescent probes and emitters with tailored optical properties. For instance, the Stokes shift, which is the difference between the absorption and emission maxima, can be predicted and is a critical parameter for applications in fluorescence microscopy and sensing. researchgate.net

Table 2: Experimental and Theoretical Photophysical Data for a Benzofuran Derivative This table illustrates the correlation between experimental and theoretical data for a related benzofuran derivative, providing a framework for what could be expected for this compound.

| Solvent | Experimental λₐₐₛ (nm) | Theoretical λₐₐₛ (nm) | Experimental λₑₘ (nm) | Theoretical λₑₘ (nm) |

| Toluene | Data not available | Data not available | 519-538 | Data not available |

| Solid State | Data not available | Data not available | 519-538 | Data not available |

Source: Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. nih.gov

Supramolecular Chemistry and Host-Guest Interactions

The ability of molecules to form ordered assemblies through non-covalent interactions is the focus of supramolecular chemistry. For benzofuran derivatives, interactions such as hydrogen bonding and π–π stacking play a crucial role in their crystal packing and the formation of larger supramolecular structures. nih.gov

The methoxy groups in this compound can act as hydrogen bond acceptors, while the aromatic rings provide sites for π–π stacking. These interactions are fundamental to understanding the solid-state properties of the compound and are relevant for applications in crystal engineering and the design of materials with specific packing motifs.

While specific host-guest chemistry studies involving this compound are not widely reported, the general principles of supramolecular chemistry suggest that the benzofuran core and its substituents could interact with various guest molecules. The electron-rich aromatic system could potentially form complexes with electron-deficient guests through charge-transfer interactions. The design of specific host-guest systems would likely involve computational modeling to predict binding affinities and geometries before synthetic efforts are undertaken. The ability of phosphine-substituted porphyrins to form non-covalent arrays with other molecules highlights the potential for benzofuran derivatives to act as building blocks in supramolecular chemistry. rsc.org

Applications of 2,3 Bis 3 Methoxyphenyl 1 Benzofuran and Its Derivatives in Materials Science and Technology

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

Derivatives of the core benzofuran (B130515) and dibenzofuran (B1670420) structures are extensively explored for their utility in organic light-emitting diodes (OLEDs). Their performance is intrinsically linked to their thermal stability, charge transport capabilities, and energy level alignment within the device architecture.

The efficient transport of charge carriers (electrons and holes) to the emissive layer is critical for the performance of OLEDs. Dibenzofuran derivatives have been designed and synthesized to function as either electron-transporting or hole-transporting materials. For instance, incorporating dibenzofuran into larger molecular structures can create materials with good electron-transporting features. elsevierpure.com In one study, two host materials based on 9,10-diphenylanthracene (B110198) and dibenzofuran moieties were developed, demonstrating excellent thermal stability with decomposition temperatures exceeding 351 °C and exhibiting strong electron-transporting characteristics. elsevierpure.com

Conversely, methoxy-substituted dibenzofuran derivatives have been successfully synthesized and employed as hole-transport materials (HTMs). rsc.org These materials are noted for their high thermal stability and suitable energy levels that facilitate the injection and transport of holes from the anode to the emissive layer. rsc.orgmdpi.com The propeller-like configuration of triphenylamine (B166846) groups, when combined with the planar dibenzofuran core, helps in modulating the film-forming ability of these HTMs. mdpi.com

| Derivative Class | Function | Key Properties | Reference |

| Anthracene-dibenzofuran | Electron Transport (ET) | Excellent thermal stability (Td > 351 °C), good electron-transporting features. | elsevierpure.com |

| Methoxyaniline-substituted dibenzofuran | Hole Transport (HT) | High thermal stability, good planarity for π-π stacking, enhances intramolecular charge delocalization. | rsc.orgmdpi.com |

In OLEDs, the host material plays a crucial role in dispersing the light-emitting dopant (emitter) and facilitating energy transfer. Dibenzofuran derivatives are recognized as promising host materials, particularly for phosphorescent OLEDs (PHOLEDs), due to their high triplet energy levels. A series of bipolar host materials incorporating methoxy-substituted carbazoles (electron-donating) and dibenzofuran (electron-accepting) exhibited high triplet energies of 2.86–2.96 eV, making them suitable for hosting emitters. These materials also demonstrated high thermal stability, with 5% weight loss temperatures over 378 °C, and formed stable molecular glasses.

The versatility of these compounds allows them to be used as host materials for both phosphorescent and thermally activated delayed fluorescence (TADF) emitters. In some configurations, compounds with a dibenzofuran core can themselves act as emitters, although they are more commonly used as part of a larger emitting molecule or as a host. google.comnih.gov For example, pyrene-benzimidazole derivatives have been developed as novel blue emitters, showcasing how core structures can be functionalized to achieve specific emission colors. nih.gov

| Material Type | Application | Performance Metric | Key Finding | Reference |

| Methoxy-carbazole and dibenzofuran compounds | Host for PHOLEDs and TADF-OLEDs | External Quantum Efficiency (EQE) up to 12.5% | High triplet energies (2.86–2.96 eV) and balanced charge transport lead to efficient devices. | |

| Anthracene-dibenzofuran hosts with DABNA-NP-TB dopant | Blue OLEDs | EQE of 7.03%, CIE coordinates (0.136, 0.076) | The host material enabled a narrow, deep-blue emission spectrum with a significantly increased operational lifetime. | elsevierpure.com |

Photovoltaic Devices and Organic Solar Cells

The development of efficient and stable organic photovoltaic (OPV) devices relies on materials that can effectively absorb sunlight and transport charge. Benzofuran and its derivatives are utilized in various components of organic solar cells due to their favorable electronic properties.

The active layer in an organic solar cell is where photons are converted into excitons (electron-hole pairs), which are then separated into free charge carriers. Thieno[2,3-f]benzofuran (BDF), a related heterocyclic compound, is noted for its high planarity, strong electron-donating ability, and high hole mobility, making it a valuable building block for materials in the active layer of bulk-heterojunction (BHJ) organic solar cells. nih.gov The morphology of this active layer, including the molecular arrangement and nano-scale structure, is a critical factor for device performance and can be probed using techniques like grazing incidence X-ray scattering (GIXS). nih.gov

Efficient charge transport out of the active layer to the electrodes is essential for high-performance solar cells. As in OLEDs, methoxy-substituted dibenzofuran derivatives have proven to be effective hole-transport materials (HTMs) in perovskite solar cells (PSCs), which represent a highly efficient type of photovoltaic technology. rsc.org Two such dibenzofuran derivatives, BF-002 and BF-003, achieved power conversion efficiencies of 14.20% and 14.07%, respectively, comparable to the standard HTM, Spiro-OMeTAD. rsc.org The good planarity of the dibenzofuran unit facilitates better π-π stacking, which is advantageous for intermolecular hole transport. mdpi.com

| Device Type | Material | Role | Performance | Reference | | --- | --- | --- | --- | | Perovskite Solar Cells | Methoxyaniline-substituted dibenzofuran derivatives (BF-002, BF-003) | Hole Transport Material | Power Conversion Efficiency (PCE) of 14.20% and 14.07% | rsc.org | | Dye-Sensitized Solar Cells | Thieno[2,3-f]benzofuran (BDF)-based dyes (PSB-4) | Photosensitizer | PCE up to 5.5% | nih.gov |

Chemical Sensors and Biosensors (non-clinical)